

"2-(2-Chloroethyl)-1,3-dioxolane" synthesis and properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(2-Chloroethyl)-1,3-dioxolane

CAS No.: 4362-36-1

Cat. No.: B1596187

[Get Quote](#)

An In-depth Technical Guide to **2-(2-Chloroethyl)-1,3-dioxolane**: Synthesis, Properties, and Applications

Executive Summary

2-(2-Chloroethyl)-1,3-dioxolane (CAS No: 4362-36-1) is a bifunctional organic compound of significant interest to researchers and synthetic chemists. Featuring a stable cyclic acetal (dioxolane ring) and a reactive chloroethyl group, it serves as a valuable intermediate in the synthesis of complex organic molecules. The dioxolane moiety acts as a protecting group for an aldehyde, allowing for selective reactions at the chloroethyl side chain. This guide provides a comprehensive overview of its synthesis, physicochemical properties, chemical reactivity, and applications, with a focus on the practical insights required for laboratory and industrial settings.

Introduction: A Versatile Bifunctional Building Block

2-(2-Chloroethyl)-1,3-dioxolane is structurally a derivative of 3-chloropropionaldehyde, where the aldehyde functional group is protected as its ethylene glycol acetal. This structural feature is the cornerstone of its utility. In multi-step synthesis, it is often critical to mask a reactive

functional group, such as an aldehyde, to prevent it from undergoing undesired reactions while another part of the molecule is being modified. The 1,3-dioxolane ring provides robust protection under neutral, basic, and certain oxidative and reductive conditions, yet can be readily removed under acidic conditions to regenerate the aldehyde.[1]

Simultaneously, the terminal chlorine atom on the ethyl side chain provides a reactive site for nucleophilic substitution. This duality makes **2-(2-Chloroethyl)-1,3-dioxolane** an excellent three-carbon building block for introducing a protected formyl-ethyl group into a target molecule. Its application is analogous to other key pharmaceutical intermediates like 2-(chloromethyl)-1,3-dioxolane, which is instrumental in the synthesis of the bronchodilator Doxofylline and the antifungal Itraconazole.[2][3]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis, purification, and storage. The key properties of **2-(2-Chloroethyl)-1,3-dioxolane** are summarized below.

Property	Value	Reference(s)
CAS Number	4362-36-1	[4][5]
Molecular Formula	C ₅ H ₉ ClO ₂	[5]
Molecular Weight	136.58 g/mol	[5][6]
Appearance	Colorless Liquid	[7]
Density	1.14 g/cm ³	[5][8]
Boiling Point	70-72 °C at 18 Torr	[5]
	179.6 °C at 760 mmHg	[8]
Flash Point	71.5 °C	[5]
Refractive Index	1.434	[5]
Solubility	Soluble in many organic solvents.	
Topological Polar Surface Area	18.5 Å ²	[5]

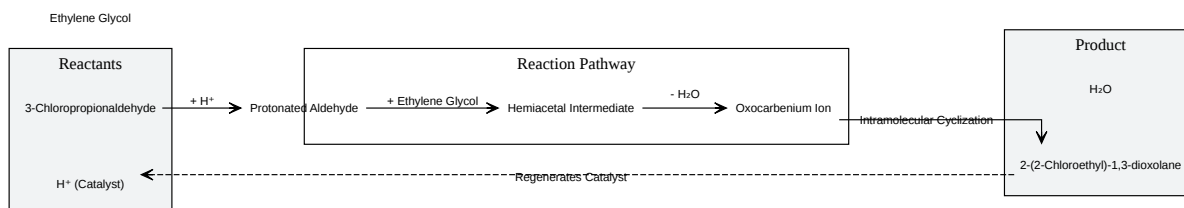
Synthesis of 2-(2-Chloroethyl)-1,3-dioxolane

The most direct and common method for synthesizing **2-(2-Chloroethyl)-1,3-dioxolane** is the acid-catalyzed acetalization of 3-chloropropionaldehyde with ethylene glycol.^[8] This reaction is an equilibrium process, and to drive it towards the product, the water formed as a byproduct must be removed.^[1]

Reaction Mechanism

The formation of the cyclic acetal proceeds through a well-established, acid-catalyzed pathway:

- **Protonation:** The acid catalyst (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen of 3-chloropropionaldehyde, activating the carbonyl carbon towards nucleophilic attack.
- **Nucleophilic Attack:** One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.
- **Proton Transfer:** A proton is transferred from the newly added hydroxyl group to the other hydroxyl group on the intermediate.
- **Loss of Water:** The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion.
- **Intramolecular Cyclization:** The second hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium ion in an intramolecular fashion, closing the five-membered ring.
- **Deprotonation:** The final step is the deprotonation of the cyclic intermediate to regenerate the acid catalyst and yield the final product, **2-(2-chloroethyl)-1,3-dioxolane**.



[Click to download full resolution via product page](#)

Mechanism of Acid-Catalyzed Acetalization.

Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of **2-(2-chloroethyl)-1,3-dioxolane**.

Materials:

- 3-Chloropropionaldehyde (1.0 eq)
- Ethylene glycol (1.1 eq)
- p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01-0.02 eq)
- Toluene (solvent)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

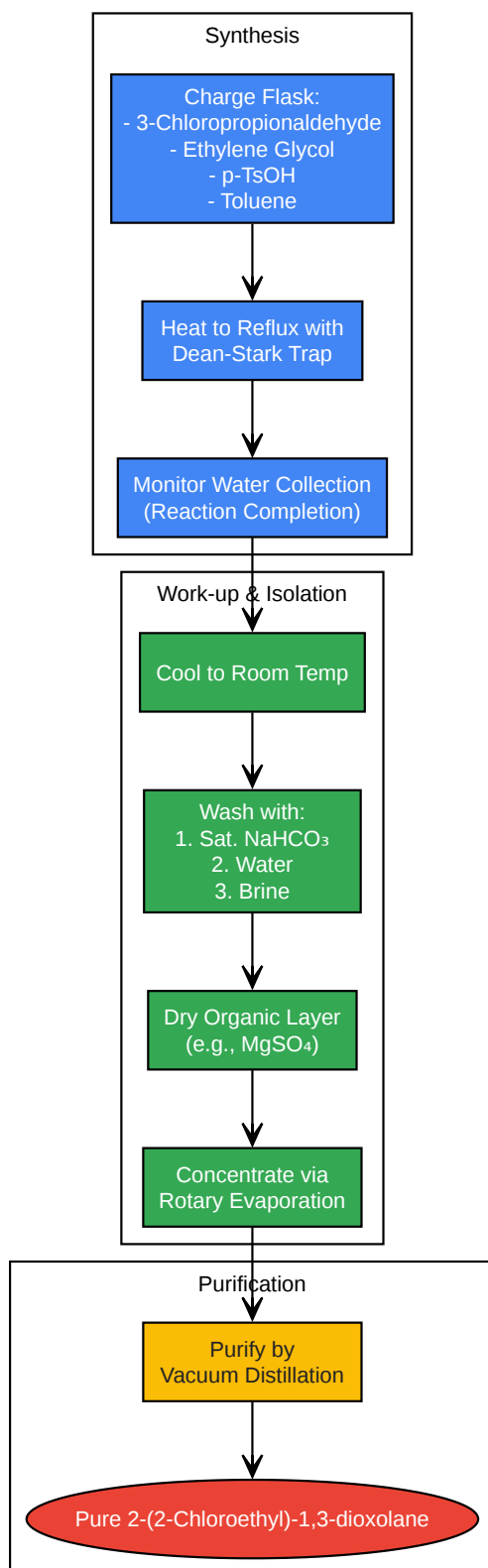
Equipment:

- Round-bottom flask
- Dean-Stark apparatus and condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 3-chloropropionaldehyde, ethylene glycol (1.1 equivalents), a catalytic amount of p-TsOH (0.01-0.02 equivalents), and toluene (approx. 2 mL per mmol of aldehyde).
- **Azeotropic Water Removal:** Heat the mixture to reflux. Toluene and water will form a low-boiling azeotrope, which will collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
- **Work-up:** Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
- **Purification:** The crude product is purified by vacuum distillation to yield pure **2-(2-chloroethyl)-1,3-dioxolane** as a colorless liquid.[5]

Synthesis and Purification Workflow



[Click to download full resolution via product page](#)

General workflow for synthesis and purification.

Reactivity and Applications in Organic Synthesis

The synthetic utility of **2-(2-chloroethyl)-1,3-dioxolane** stems from its two distinct functional regions: the inert protecting group and the reactive alkyl chloride.

The Dioxolane as a Protecting Group

The primary role of the 1,3-dioxolane group is to protect the aldehyde. It is stable to a wide range of reagents, including:

- Bases (e.g., hydroxides, alkoxides, organometallics)
- Nucleophiles (e.g., Grignard reagents, organolithiums, enolates)
- Hydride reducing agents (e.g., NaBH₄, LiAlH₄)
- Many oxidizing agents

This stability allows for extensive chemical transformations on the chloroethyl side chain or other parts of the molecule without affecting the masked aldehyde. Deprotection is typically achieved by hydrolysis using aqueous acid (e.g., HCl, H₂SO₄, or TsOH in water/THF), which readily regenerates the aldehyde.^[1]

Reactivity of the Chloroethyl Group

The carbon-chlorine bond in the chloroethyl moiety is susceptible to nucleophilic substitution (S_N2) reactions. This allows for the introduction of a wide variety of functional groups. For example:

- Reaction with amines: Forms amino-dioxolanes, which can be precursors to amino-aldehydes.
- Reaction with cyanide: Yields a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
- Reaction with alkoxides or phenoxides: Forms ethers.

- Formation of Grignard Reagents: While Grignard reagents from β -halo acetals can be unstable, those derived from 1,3-dioxanes are noted to be more stable.^[9] This pathway opens up possibilities for carbon-carbon bond formation.

This reactivity is crucial in pharmaceutical synthesis. For instance, in the synthesis of Doxofylline, the related 2-(chloromethyl)-1,3-dioxolane is alkylated with theophylline, demonstrating the power of this type of intermediate.^[2]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling **2-(2-chloroethyl)-1,3-dioxolane**. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidance can be drawn from data on similar dioxolanes.^{[10][11]}

- General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.^{[10][11]}
- Hazards: Dioxolane compounds can be flammable liquids.^[11] Keep away from heat, sparks, and open flames. Vapors may be heavier than air and can travel to an ignition source.^[12] Contact can cause skin and eye irritation.^[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.^[11] Some cyclic ethers, including dioxolane itself, can form explosive peroxides upon exposure to air and light over time.^[12] While the risk may vary for substituted dioxolanes, it is prudent to store them under an inert atmosphere (e.g., nitrogen or argon) and away from light.
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (which will cause deprotection).^{[11][12]}
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow it to enter drains.^[10]

Conclusion

2-(2-Chloroethyl)-1,3-dioxolane is a highly valuable and versatile intermediate for organic synthesis. Its unique structure, combining a stable aldehyde protecting group with a reactive alkyl halide, provides chemists with a powerful tool for constructing complex molecules. A firm grasp of its synthesis via acid-catalyzed acetalization, its specific physicochemical properties, and its distinct reactivity profile enables its effective and safe application in both academic research and industrial drug development.

References

- PubChem. (n.d.). 2-(2-Chloroethyl)-1,3-dioxane. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Chemsrvc. (2025). **2-(2-chloroethyl)-1,3-dioxolane**. Retrieved from [\[Link\]](#)
- ChemSynthesis. (2025). 2,2-bis(2-chloroethyl)-1,3-dioxolane. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 4-(2-Chloroethyl)-2,2-dimethyl-1,3-dioxolane. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Dioxolane. Retrieved from [\[Link\]](#)
- Google Patents. (1985). US4532338A - Process for producing 2-halomethyl-1,3-cyclic acetal.
- Fengchen Group. (n.d.). 2-(Chloromethyl)-1,3-dioxolane: Key Pharmaceutical Intermediate for Doxofylline Synthesis. Retrieved from [\[Link\]](#)
- Sagar Life Science. (n.d.). 2 (2 chloroethyl) 1,3 dioxolane(cedo). Retrieved from [\[Link\]](#)
- Google Patents. (2010). CN101665415A - Preparation method of 2-(2-chloroethoxy) ethanol.
- PubChem. (n.d.). 2-(1-Chloroethyl)-2-ethyl-1,3-dioxolane. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 2-(Chloromethyl)-1,3-dioxolane. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloromethyl-1,3-dioxolane in Modern Chemistry. Retrieved from [\[Link\]](#)
- Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Retrieved from [\[Link\]](#)
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [\[Link\]](#)
- Apicule. (n.d.). 2-(Chloromethyl)-1,3-dioxolane (CAS No: 2568-30-1) API Intermediate Manufacturers. Retrieved from [\[Link\]](#)
- ResearchGate. (2007). Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane. Retrieved from [\[Link\]](#)
- University of Rochester. (n.d.). Protecting Groups. Retrieved from [\[Link\]](#)
- Google Patents. (2012). CN101665415B - Preparation method of 2-(2-chloroethyl) ethanol.
- Google Patents. (2012). CN102424692A - Preparation method of 2-chloro-2-oxo-1, 3, 2-dioxaphospholane.
- NIST. (n.d.). 1,3-Dioxolane, 2-ethyl-2-methyl-. WebBook. Retrieved from [\[Link\]](#)
- PubMed Central. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. National Institutes of Health. Retrieved from [\[Link\]](#)
- Organic Syntheses. (1983). β -HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Retrieved from [\[Link\]](#)
- Organic Syntheses. (1999). SYNTHESIS OF 3,3'-DITHIOBISPROPIONITRILE. Retrieved from [\[Link\]](#)
- Google Patents. (2010). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
- Environment Clearance. (n.d.). Manufacturing Process. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 2. nbinno.com [nbinno.com]
- 3. apicule.com [apicule.com]
- 4. 2-(2-chloroethyl)-1,3-dioxolane | 4362-36-1 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-Chloromethyl-1,3-dioxolane | 2568-30-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. 2-(2-chloroethyl)-1,3-dioxolane | CAS#:4362-36-1 | Chemsrcc [chemsrc.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. ["2-(2-Chloroethyl)-1,3-dioxolane" synthesis and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1596187/docs#2-2-chloroethyl-1-3-dioxolane-synthesis-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)